![molecular formula C27H33N3O2S B2647050 3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532974-77-9](/img/structure/B2647050.png)
3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.64. The purity is usually 95%.
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Scientific Research Applications
Electrochemical C–H Thiolation : Research has shown that compounds like benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals, can be synthesized through a metal- and reagent-free method. This method involves the TEMPO-catalyzed electrolytic C–H thiolation of N-(hetero)arylthioamides, suggesting potential applications in creating similar complex compounds (Qian et al., 2017).
Crystallographic Analysis : A study on a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, revealed its crystal structure, which was stabilized by various hydrogen bonds and π···π interactions. This kind of analysis is crucial for understanding the structural characteristics of similar complex molecules (Sharma et al., 2016).
Synthesis of Benzodifuranyl and Thiazolopyrimidines : Novel compounds derived from visnaginone and khellinone, which bear structural similarities to the compound , have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds were shown to have significant COX-2 inhibitory activity, indicating their potential therapeutic applications (Abu‐Hashem et al., 2020).
Heterocyclic Annelated Compounds : The Vilsmeier-Haack reaction has been used to form heterocyclic annelated compounds, like 6,7,8,9-tetrahydrobenzocyclohepten-5-ones. These reactions and the resulting compounds demonstrate the diverse potential of similar benzamide derivatives in chemical synthesis (Peesapati & Anuradha, 2000).
Inhibitory Compounds from Natural Sources : Benzamide derivatives isolated from natural sources like Limonia acidissima have shown potential as NO production inhibitory compounds. This points towards the pharmacological importance of such compounds in controlling inflammatory processes (Kim et al., 2009).
properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-19-10-13-29(14-11-19)26(31)18-33-25-17-30(24-7-5-4-6-23(24)25)15-12-28-27(32)22-9-8-20(2)21(3)16-22/h4-9,16-17,19H,10-15,18H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEFWEFWEFBMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide |
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